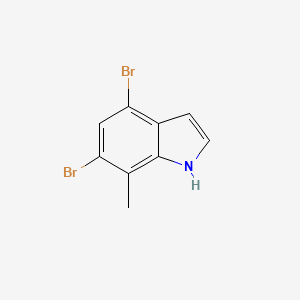

4,6-dibromo-7-methyl-1H-indole

Vue d'ensemble

Description

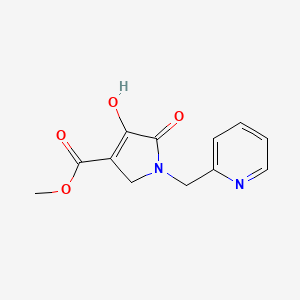

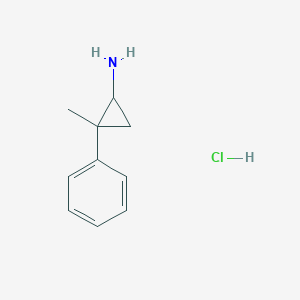

4,6-dibromo-7-methyl-1H-indole is a chemical compound with the molecular formula C9H7Br2N . It has a molecular weight of 288.97 g/mol.

Molecular Structure Analysis

The molecular structure of this compound consists of a fused ring system containing a benzene ring and a pyrrole ring, which is characteristic of indole compounds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

4,6-dibromo-7-methyl-1H-indole derivatives have been synthesized and characterized, showing diverse applications in different fields. These derivatives have been studied using techniques like NMR, FT-IR, UV–Visible, and X-ray diffraction (XRD). Their structures have been analyzed in detail, providing insights into bond angles, bond lengths, and specific space groups. Additionally, density functional theory (DFT) studies have been conducted to investigate their optimized geometry, vibrational analysis, and nonlinear optical properties (Tariq et al., 2020).

Biological and Industrial Applications

Sulfur-containing polybromoindoles, including variants of 4,6-dibromo indole derivatives, have been isolated from the Formosan red alga Laurencia brongniartii. These derivatives have shown cytotoxicity against selected cancer cells, indicating their potential in biological and medicinal research (El-Gamal et al., 2005).

Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles, including this compound, have been extensively researched. Palladium-catalyzed reactions play a significant role in these processes, indicating their importance in organic chemistry for developing biologically active compounds and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

Antioxidant and Acetylcholinesterase Inhibition Properties

4,6-dimethoxy-1H-indole-2-carbohydrazides, similar in structure to this compound, have been synthesized and characterized for their antioxidant properties and acetylcholinesterase inhibition. These compounds are significant for their potential medicinal applications (Bingul et al., 2019).

Membrane Interactions in Proteins

Studies on indole derivatives suggest the potential of tryptophan as a membrane anchor in proteins. This research provides evidence for the interaction of indole structures with membrane systems, which is crucial for understanding protein-membrane interactions (Abel et al., 2000).

Advanced Materials Chemistry

Research has shifted towards using indole derivatives, including this compound, in advanced materials chemistry. Their electron-donating nature and rich photo-excited state make them suitable for applications in this field, such as in photodynamic therapy (Ayari et al., 2020).

Orientations Futures

Indole and its derivatives, including 4,6-dibromo-7-methyl-1H-indole, have shown potential in drug discovery due to their diverse biological activities . Future research may focus on exploring the therapeutic potential of these compounds, their mechanisms of action, and their safety profiles. The development of efficient synthesis methods for these compounds is also an important area of research .

Mécanisme D'action

Target of Action

4,6-Dibromo-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are the primary targets of this compound, and they play a crucial role in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The compound binds to the receptors, leading to changes in the receptor’s function and subsequent changes in the cell’s biochemical processes . .

Biochemical Pathways

Indole derivatives, including this compound, affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This indicates that indole derivatives can influence the tryptophan metabolism pathway. Additionally, indole derivatives have been shown to have antiviral activity, suggesting they may interact with viral replication pathways .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of this compound is the modulation of the biological activities associated with its targets. For instance, indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that this compound may have similar antiviral effects.

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to receptors or other target molecules .

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Indole derivatives are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors, and they can have effects on metabolic flux and metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins, and they can have effects on localization or accumulation .

Subcellular Localization

Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

4,6-dibromo-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLGUULQDBXCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1Br)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305679 | |

| Record name | 4,6-Dibromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-84-3 | |

| Record name | 4,6-Dibromo-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-amine hydrochloride](/img/structure/B1423549.png)

![1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B1423550.png)